2-Methyl-3-oxopentanoic acid

Descripción general

Descripción

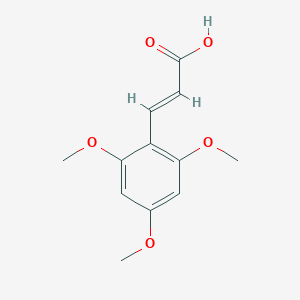

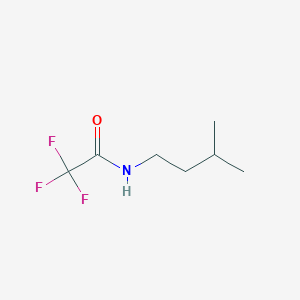

2-Methyl-3-oxopentanoic acid is a 3-oxo monocarboxylic acid that is valeric acid substituted by a methyl group at position 2 and a keto group at position 3 . It has a role as a human metabolite .

Molecular Structure Analysis

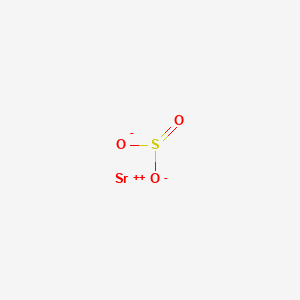

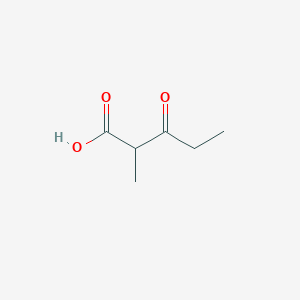

The molecular formula of 2-Methyl-3-oxopentanoic acid is C6H10O3 . The InChI representation isInChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) . The Canonical SMILES representation is CCC(=O)C(C)C(=O)O . Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-3-oxopentanoic acid is 130.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 130.062994177 g/mol .Aplicaciones Científicas De Investigación

Chemical Synthesis Studies

2-Methyl-3-oxopentanoic acid sodium salt may be used in chemical synthesis studies . This compound can be used as a reagent or building block in the synthesis of more complex molecules.

Production of Branched-Chain Fatty Alcohols

In the field of biofuels and bioproducts, 2-Methyl-3-oxopentanoic acid has been used in the microbial production of branched-chain fatty alcohols . These branched long-chain fatty alcohols (BLFLs) in the range of C12 to C18 are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts .

Optimization of Biofuel Pathways

The compound plays a crucial role in the optimization of biofuel pathways. It is used in the generation of α-keto acid precursors, which are then incorporated into the fatty acid biosynthetic pathway .

Production of Industry-Relevant Chemicals

The modular engineering strategy that uses 2-Methyl-3-oxopentanoic acid has been successful in facilitating the microbial production of BLFLs and allows for the optimization of new BLFL pathways with high titers and product specificity . This strategy can be applied to the production of BLFL-related, industry-relevant chemicals in high titers and yields .

Metabolic Engineering

2-Methyl-3-oxopentanoic acid is used in metabolic engineering methodologies. Various engineered microbes have been developed to produce an array of chemicals derived from inexpensive and renewable substrates .

Safety and Hazards

When handling 2-Methyl-3-oxopentanoic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

Relevant Papers One relevant paper discusses the stereochemical outcome of the reduction of a similar compound . Another paper mentions the use of 2-Methyl-3-oxopentanoic acid in chemical synthesis studies .

Mecanismo De Acción

Target of Action

2-Methyl-3-oxopentanoic acid, also known as alpha-Ketoisocaproic acid, primarily targets the Deacetoxycephalosporin C synthase and D-2-hydroxyisocaproate dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the management of chronic renal failure and nutritional therapy in acute renal dysfunction .

Mode of Action

This interaction can influence various metabolic processes, potentially altering the body’s response to certain conditions such as renal dysfunction .

Biochemical Pathways

2-Methyl-3-oxopentanoic acid is involved in the production of branched-chain fatty alcohols (BLFLs) through microbial biosynthesis . It serves as a precursor in the supply of α-keto acid, which is crucial for the production of either odd-chain or even-chain BLFLs . These BLFLs have numerous applications, including as diesel fuel replacements and for other industrial applications .

Pharmacokinetics

It is known that the compound is used in managing chronic renal failure and acute renal dysfunction, suggesting that it has bioavailability in these contexts .

Result of Action

The primary result of 2-Methyl-3-oxopentanoic acid’s action is the production of BLFLs, which are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts . This production is achieved through the optimization of the supply of α-keto acid precursors and the balance of enzyme expression levels and ratios .

Action Environment

The action of 2-Methyl-3-oxopentanoic acid can be influenced by various environmental factors. For instance, the production of BLFLs through microbial biosynthesis can be affected by the availability of renewable sugars . .

Propiedades

IUPAC Name |

2-methyl-3-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLYPQZWYOHATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864548 | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

30 mg/mL | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methyl-3-oxopentanoic acid | |

CAS RN |

14925-93-0 | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14925-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the stereochemistry of 2-methyl-3-oxopentanoic acid influence its interaction with the ketoreductase enzyme from the erythromycin polyketide synthase?

A1: The research demonstrates that the ketoreductase enzyme from the erythromycin polyketide synthase exhibits high stereoselectivity towards 2-methyl-3-oxopentanoic acid. When provided with the racemic mixture of the N-acetylcysteaminyl (NAC) ester of 2-methyl-3-oxopentanoic acid, the enzyme predominantly produces the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester []. This indicates that the enzyme preferentially binds to and reduces the (2S,3R)-isomer of the substrate. The study further confirms this preference, as the enzyme also favors the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester in the reverse, oxidative reaction []. This highlights the crucial role of stereochemistry in substrate recognition and catalysis by this specific ketoreductase.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)